ML228

Vue d'ensemble

Description

ML228, également connu sous le nom de CID-46742353, est un activateur puissant de la voie de facteur inductible par l'hypoxie (HIF). Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de sa capacité à activer HIF et ses cibles en aval, telles que le facteur de croissance de l'endothélium vasculaire (VEGF). This compound est structurellement distinct des autres activateurs de HIF connus, ne possédant pas le groupe fonctionnel acide que l'on retrouve généralement dans les inhibiteurs du domaine prolyl hydroxylase (PHD) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ML228 implique une série de réactions chimiques à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation d'un squelette de triazine, suivie d'une fonctionnalisation pour introduire les substituants souhaités. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir des rendements élevés et une pureté élevée .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie pour garantir que le composé répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

ML228 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels sur le squelette de triazine.

Substitution : Les réactions de substitution sont couramment utilisées pour introduire différents substituants sur le cycle triazine

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols en conditions basiques ou acides

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés triaziniques oxydés, tandis que les réactions de substitution peuvent produire une variété de triazines substituées .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme une sonde moléculaire pour étudier la voie HIF et ses mécanismes d'activation.

Biologie : Investigue le rôle de HIF dans les réponses cellulaires à l'hypoxie et son impact sur l'expression génique.

Médecine : Explore les applications thérapeutiques potentielles dans les maladies liées à l'hypoxie, telles que les conditions ischémiques et le cancer.

Industrie : Utilisation potentielle dans le développement de nouveaux médicaments ciblant la voie HIF pour diverses affections médicales

Mécanisme d'action

This compound active la voie HIF en stabilisant la sous-unité HIF-α, empêchant sa dégradation dans des conditions normoxiques. Cela conduit à l'accumulation de HIF-α, qui dimérise avec la sous-unité du translocateur nucléaire du récepteur des hydrocarbures aromatiques (ARNT). Le complexe HIF-α/ARNT se lie ensuite aux éléments de réponse à l'hypoxie (HRE) dans l'ADN, favorisant la transcription des gènes cibles impliqués dans l'angiogenèse, le métabolisme et la survie cellulaire .

Applications De Recherche Scientifique

Chemistry

ML228 serves as a molecular probe for studying the HIF pathway. Researchers utilize it to investigate the activation mechanisms of HIF and its downstream targets, particularly vascular endothelial growth factor (VEGF). Its ability to activate HIF has implications for understanding cellular responses to hypoxia .

Biology

In biological studies, this compound has been shown to enhance the expression of HIF-responsive genes. For instance, it stabilizes HIF-1α, which plays a crucial role in cellular adaptation to low oxygen levels. Studies have demonstrated that this compound can attenuate inflammatory pathways (e.g., IL-6 and TNF-α) in models of cerebral ischemia, highlighting its potential for neuroprotection .

Medicine

This compound's activation of the HIF pathway opens avenues for therapeutic applications in conditions such as ischemia and cancer. For example, it has been shown to promote recovery following spinal cord injury by enhancing HIF-1α and VEGF expression, which are critical for tissue regeneration and repair . Additionally, this compound has been explored for its effects on muscle regeneration in aging models, demonstrating its potential in regenerative medicine .

Table 1: Summary of this compound Applications

Table 2: Case Studies Involving this compound

Mécanisme D'action

ML228 activates the HIF pathway by stabilizing the HIF-α subunit, preventing its degradation under normoxic conditions. This leads to the accumulation of HIF-α, which dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT) subunit. The HIF-α/ARNT complex then binds to hypoxia-responsive elements (HREs) in the DNA, promoting the transcription of target genes involved in angiogenesis, metabolism, and cell survival .

Comparaison Avec Des Composés Similaires

Composés similaires

Diméthyloxalylglycine (DMOG) : Un activateur HIF connu qui agit par chélation métallique.

Chlorure de cobalt : Un autre activateur HIF qui stabilise HIF-α en inhibant l'activité de la prolyl hydroxylase.

Désferrioxamine (DFO) : Un agent chélateur qui active HIF en séquestrant le fer

Unicité de ML228

This compound est unique dans sa structure, ne possédant pas le groupe fonctionnel acide presque universellement présent dans les inhibiteurs de PHD. Cette différence structurelle peut être importante pour certaines applications en matière de maladies, faisant de this compound un outil précieux pour étudier la voie HIF et son potentiel thérapeutique .

Activité Biologique

ML228 is a small molecule identified as a potent activator of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cellular responses to low oxygen levels. This compound has garnered attention for its potential therapeutic applications in various diseases linked to hypoxia, including cardiovascular, pulmonary, and neurological disorders.

The HIF pathway is essential for the regulation of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. This compound operates by activating HIF-1α, which translocates to the nucleus and initiates the expression of target genes such as vascular endothelial growth factor (VEGF) and glucose transporter 1 (Glut1) .

Key Findings on Biological Activity

- HIF Activation : this compound was shown to significantly enhance HIF-1α activity in vitro, indicating its role as a HIF activator. The compound was among the top performers in high-throughput screening assays designed to identify HIF activators .

- Iron Chelation : The compound exhibits iron-chelating properties, which are crucial for its mechanism of action. The presence of excess iron was found to inhibit the activity of this compound, suggesting that its efficacy is linked to its ability to chelate iron .

- Broad Pharmacological Profile : A comprehensive pharmacological evaluation revealed that this compound inhibited greater than 75% of radioligand binding in six assays when tested at a concentration of 10 μM. This suggests that while it primarily activates the HIF pathway, it may also interact with other molecular targets .

Table 1: Summary of Biological Activities of this compound

Case Studies and Applications

Recent research has highlighted the potential applications of this compound in various clinical contexts:

- Muscle Regeneration : A study indicated that restoration of HIF-1α nuclear translocation via this compound enhanced muscle regeneration in aging models, suggesting its utility in age-related muscle degeneration .

- Collagen Accumulation : Another investigation demonstrated that this compound enhances collagen type-I accumulation in human gingival fibroblasts, indicating potential applications in tissue repair and regeneration .

Propriétés

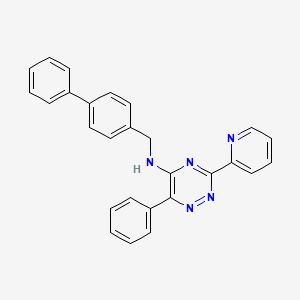

IUPAC Name |

6-phenyl-N-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-triazin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5/c1-3-9-21(10-4-1)22-16-14-20(15-17-22)19-29-27-25(23-11-5-2-6-12-23)31-32-26(30-27)24-13-7-8-18-28-24/h1-18H,19H2,(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRODODTMXCRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(N=NC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of ML228?

A1: this compound is a small molecule activator of the Hypoxia Inducible Factor (HIF) pathway. [] While the precise target is not fully elucidated, research suggests this compound stabilizes HIF-1α, a key transcription factor in the HIF pathway. [, ]

Q2: What are the downstream effects of this compound's interaction with the HIF pathway?

A2: this compound activates HIF stabilization and nuclear translocation, ultimately leading to increased expression of HIF-responsive genes. [] One crucial downstream effect is the induction of Vascular Endothelial Growth Factor (VEGF) expression. [, ]

Q3: How does this compound's activation of the HIF pathway impact cellular processes?

A3: By promoting HIF-1α activity, this compound influences various cellular responses to hypoxia, including angiogenesis, cell survival, and metabolic adaptation. [, , ] Research indicates its potential to promote skeletal muscle regeneration [], enhance collagen production [], and influence macrophage polarization [].

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers don't explicitly state the molecular formula and weight, they provide the full chemical name: 6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine. This information can be used to determine the molecular formula (C27H21N5) and weight (415.5 g/mol).

Q5: Is there any spectroscopic data available for this compound in the provided research?

A5: The provided research papers do not include detailed spectroscopic data for this compound. Further investigation using techniques like NMR and mass spectrometry would be needed for complete structural characterization.

Q6: What is known about the stability and compatibility of this compound under various conditions?

A6: The provided research does not elaborate on the stability and compatibility of this compound under various conditions (temperature, pH, solvents, etc.). Further studies are needed to determine its stability profile, which is crucial for storage, formulation, and potential applications.

Q7: Does this compound exhibit any catalytic properties?

A7: Based on the provided research, this compound is not reported to have catalytic properties. Its primary mode of action revolves around activating the HIF pathway rather than catalyzing chemical reactions. [, , ]

Q8: Have computational methods been employed to study this compound?

A8: While the provided research doesn't detail specific computational studies on this compound, it mentions molecular docking studies for a different compound. [] Computational techniques like molecular docking, molecular dynamics simulations, and QSAR modeling could offer valuable insights into this compound's interactions with its target and guide further structural optimization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.